molecular formula C16H18N2 B139897 (2-Benzylisoindolin-4-YL)methanamine CAS No. 127169-00-0

(2-Benzylisoindolin-4-YL)methanamine

Cat. No.: B139897
CAS No.: 127169-00-0
M. Wt: 238.33 g/mol
InChI Key: UXAZXMXGESTEHL-UHFFFAOYSA-N
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Description

(2-Benzylisoindolin-4-YL)methanamine is an organic compound with the molecular formula C16H18N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylisoindolin-4-YL)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and phthalic anhydride.

    Cyclization: The reaction between benzylamine and phthalic anhydride leads to the formation of an isoindoline intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylisoindolin-4-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Formation of oxidized isoindoline derivatives.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of substituted isoindoline derivatives with various functional groups.

Scientific Research Applications

(2-Benzylisoindolin-4-YL)methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Benzylisoindolin-4-YL)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline Derivatives: Compounds like isoindoline-1,3-dione and isoindoline-1,3-dicarboxylic acid.

    Benzylamine Derivatives: Compounds such as N-benzyl-2-phenylethylamine and N-benzyl-2-methylpropylamine.

Uniqueness

(2-Benzylisoindolin-4-YL)methanamine is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its isoindoline core and benzylamine moiety make it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

(2-benzyl-1,3-dihydroisoindol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-9-14-7-4-8-15-11-18(12-16(14)15)10-13-5-2-1-3-6-13/h1-8H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAZXMXGESTEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600392
Record name 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127169-00-0
Record name 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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